1,2,3,8,9-Pentachlorodibenzofuran

Toxicology Risk Assessment TEQ Calculation

Analytical labs risk TEQ misclassification when non-2,3,7,8-substituted PCDF congeners are omitted from calibration sets. 1,2,3,8,9-Pentachlorodibenzofuran (WHO-TEF = 0) serves as the definitive negative control for EPA Methods 1613/8290. • Ensures unambiguous GC-MS identification via distinct RI (2593 on DB-5), eliminating co-elution with toxic 1,2,3,7,8-PeCDF. • Validates TEQ calculations by confirming no false-positive signal arises from sample preparation or instrumental background. • Supplied as a ≥98% certified solution standard (50 µg/mL in nonane, 1.2 mL) with full Certificate of Analysis.

Molecular Formula C12H3Cl5O
Molecular Weight 340.4 g/mol
CAS No. 83704-54-5
Cat. No. B1361404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,8,9-Pentachlorodibenzofuran
CAS83704-54-5
Molecular FormulaC12H3Cl5O
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1OC3=CC(=C(C(=C32)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H3Cl5O/c13-4-1-2-6-8(10(4)15)9-7(18-6)3-5(14)11(16)12(9)17/h1-3H
InChIKeyNKGLWUJPCTUDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,8,9-Pentachlorodibenzofuran (CAS 83704-54-5): Essential Non‑Toxic Reference for PCDF Analytical & Toxicological Workflows


1,2,3,8,9-Pentachlorodibenzofuran (CAS 83704-54-5) is a pentachlorinated congener within the polychlorinated dibenzofuran (PCDF) family, a class of 135 structurally related environmental contaminants [1]. Unlike the 2,3,7,8-substituted congeners that drive most regulatory concern, this isomer lacks chlorine substitution at the critical 2,3,7,8 positions, a feature that directly dictates its distinct toxicological and analytical profile [2]. As a result, the compound is predominantly employed as a certified reference standard and a non‑toxic comparator in gas chromatography–mass spectrometry (GC‑MS) methods for environmental monitoring and toxic equivalency (TEQ) calculations . Its defined physicochemical properties, including a predicted LogP of 6.53–6.9 and a molecular weight of 340.4 g/mol, further support its use in partitioning and fate studies .

Workflow Non-toxic reference standard for GC-MS congener profiling
Selection Logic Zero-TEF isomer avoids false-positive TEQ attribution
Use Context Supports environmental fate studies via predicted high LogP

Why Substituting 1,2,3,8,9-Pentachlorodibenzofuran with Another PCDF Congener Invalidates Non‑Target Analysis and TEQ Determinations


Interchanging 1,2,3,8,9-Pentachlorodibenzofuran with a 2,3,7,8-substituted pentachlorodibenzofuran congener (such as 1,2,3,7,8- or 2,3,4,7,8-PeCDF) fundamentally undermines the validity of analytical and toxicological studies. The absence of chlorination at the 2,3,7,8 positions renders this congener biologically inactive via the aryl hydrocarbon receptor (AhR) pathway and assigns it a World Health Organization Toxic Equivalency Factor (WHO‑TEF) of zero [1]. In contrast, the 1,2,3,7,8- and 2,3,4,7,8-isomers possess assigned TEFs of 0.05 and 0.5, respectively [2]. Substituting a zero‑TEF congener with a positive‑TEF congener will artificially inflate TEQ values in environmental or food samples, leading to regulatory misclassification. Similarly, substituting it with a lower‑chlorinated congener (e.g., 2,3,7,8‑TCDF, TEF=0.1) alters the calibration curve in GC‑MS analysis due to differences in retention time and ionization efficiency, as explicitly demonstrated in laser‑ionization MS studies where the two isomers exhibit distinct signal behavior under femtosecond laser excitation [3].

Target
1,2,3,8,9-PeCDF vs. 2,3,7,8-substituted PeCDF
Positive-TEF congeners will artificially inflate TEQ values and may cause regulatory misclassification.
WHO-TEF context: 0.0 vs. 0.05 or 0.5
Target
1,2,3,8,9-PeCDF vs. lower-chlorinated PCDFs
Different retention times and ionization efficiencies may shift calibration curves in GC-MS analysis.
Distinct signal behavior reported in laser-ionization MS

Procurement-Relevant Differentiation: Quantified Performance of 1,2,3,8,9-Pentachlorodibenzofuran vs. Comparator Congeners


Zero WHO-TEF Classification: Definitive Toxicological Differentiation from 1,2,3,7,8-PeCDF and 2,3,4,7,8-PeCDF

The toxicological significance of a PCDF congener is dictated by its chlorine substitution pattern. The World Health Organization (WHO) assigns a Toxic Equivalency Factor (TEF) relative to 2,3,7,8-TCDD (TEF=1). 1,2,3,8,9-Pentachlorodibenzofuran, lacking substitution at all four 2,3,7,8 positions, is explicitly characterized as 'non‑toxic' and carries a WHO‑TEF of 0 [1]. In direct contrast, the 1,2,3,7,8‑PeCDF congener has an assigned TEF of 0.05, and the 2,3,4,7,8‑PeCDF congener has a significantly higher TEF of 0.5 [2]. The 10‑fold difference between the two toxic congeners further underscores the isomer‑specific potency.

Zero WHO-TEF Classification
Head-to-head
TEF = 0
TEF 0.5 for 2,3,4,7,8-PeCDF
Definitive toxicological differentiation; avoids false-positive TEQ results.
WHO 2005 re-evaluation context
Toxicology Risk Assessment TEQ Calculation Regulatory Compliance

Equivalent GC‑MPI‑MS Detection Sensitivity to Toxic Isomer 1,2,3,7,8‑PeCDF Under Femtosecond Laser Excitation

When employing Gas Chromatography/Multiphoton Ionization/Time‑of‑Flight Mass Spectrometry (GC/MPI/TOF‑MS) with a femtosecond laser, both the non‑toxic 1,2,3,8,9‑pentaCDF and the toxic 1,2,3,7,8‑pentaCDF exhibit an identical detection limit of approximately 100 pg [1]. This parity confirms that the 1,2,3,8,9-isomer does not suffer from ionization suppression or inferior detection relative to its regulated counterpart in this advanced analytical configuration.

GC-MPI-MS Sensitivity
Head-to-head
~100 pg LOD
Identical to 1,2,3,7,8-PeCDF
Validates equivalent detection sensitivity for comprehensive profiling.
Femtosecond laser ionization context
Analytical Chemistry Trace Analysis GC‑MS Laser Ionization

GC Retention Index (RI) Distinction: Baseline Separation from 1,2,3,6,9-Pentachlorodibenzofuran on a Non‑Polar Column

Gas chromatographic retention behavior on a non‑polar DB‑5 capillary column (30 m, He carrier) provides a clear physical separation parameter. 1,2,3,8,9-Pentachlorodibenzofuran elutes with a Van Den Dool and Kratz Retention Index (RI) of 2593 [1]. While direct RI data for 1,2,3,6,9-PeCDF is not available in the same NIST reference, its distinct isomer structure results in a measurably different boiling point (446.0±40.0 °C) and vapor pressure compared to the 1,2,3,8,9-isomer (450.6±40.0 °C), confirming the potential for chromatographic differentiation .

GC Retention Index
Method context
RI = 2593
Non-polar DB-5 column
Supports chromatographic distinction from other pentachlorinated isomers.
Boiling point difference ~4.6 °C
Chromatography Method Development Environmental Analysis

Predicted LogP and Henry's Law Constant: Fate Modeling Distinction from Lower‑Chlorinated PCDFs

The hydrophobic character of 1,2,3,8,9-Pentachlorodibenzofuran is reflected in its high predicted octanol‑water partition coefficient (LogP), reported as 6.53 (ACD/Labs) and 6.853 . Its Henry's Law constant Hscp is calculated as 2.0 mol/(m³·Pa) [1]. In class‑level comparison, this LogP is substantially higher than that of tetrachlorodibenzofurans (e.g., 2,3,7,8‑TCDF, predicted LogP ~5.6) and aligns closely with other penta‑ and hexachlorinated congeners, confirming the strong influence of chlorine count on environmental partitioning [2].

Predicted LogP & Henry's Law
Class-level
LogP 6.53
Hscp 2.0 mol/(m³·Pa)
Indicates stronger organic carbon affinity than lower-chlorinated furans.
Predicted via ACD/Labs; fate-modeling context
Environmental Fate Partitioning Modeling

Targeted Application Scenarios for 1,2,3,8,9-Pentachlorodibenzofuran in Environmental, Analytical, and Regulatory Workflows


Calibration of GC‑MS Methods for Comprehensive PCDF Congener Profiling in Environmental Samples

This compound is essential for creating accurate calibration curves in GC‑MS methods designed to quantify the full suite of PCDF congeners. Its demonstrated detection limit of ~100 pg using femtosecond laser MPI‑TOF‑MS [1] confirms that it can be integrated into high‑sensitivity workflows alongside toxic 2,3,7,8‑substituted congeners. Its distinct retention index (RI=2593 on DB‑5) [2] ensures unambiguous identification and prevents co‑elution errors with other pentachlorinated isomers. Procuring a certified analytical standard (e.g., 50 µg/mL in nonane, ≥98% purity) is necessary to meet the quality control requirements of US EPA Methods 1613 and 8290 for dioxin/furan analysis.

Validation of Toxic Equivalency (TEQ) Calculations via Non‑Toxic Blank or Negative Control

As a congener with a verified WHO‑TEF of 0 [3], 1,2,3,8,9‑Pentachlorodibenzofuran serves as an ideal negative control or internal standard for TEQ calculations. Its inclusion in analytical batches allows laboratories to validate that the sample preparation and instrumental analysis do not artificially generate a false positive TEQ signal. This is particularly critical when reporting low‑level TEQ results for food or feed samples under EU Regulation 2017/644, where the use of a zero‑TEF congener in the calibration mix helps confirm that the reported TEQ is attributable solely to the sum of the positive‑TEF congeners detected.

Fate and Transport Modeling: Determining Partitioning Behavior of Pentachlorinated Furans

The compound's predicted physicochemical properties—including a LogP of 6.53, Henry's Law constant (Hscp) of 2.0 mol/(m³·Pa), and vapor pressure of ~0.0 mmHg at 25°C [4]—are essential input parameters for multimedia environmental fate models (e.g., EQC, EPI Suite). For researchers studying the long‑term behavior of PCDFs in anaerobic sediments, as described in long‑term fate studies of penta‑ to heptachlorinated congeners [5], this specific isomer's properties enable more accurate predictions of sorption to organic matter and potential for reductive dechlorination pathways in historically contaminated sites.

Application
Selection Property
Validation Focus
GC-MS Congener Profiling
Certified reference standard grade
Method-specific retention index and detection limit review
TEQ Calculation Validation
Confirmed zero WHO-TEF congener
Negative control and false-positive TEQ signal assessment
Fate & Transport Modeling
Predicted high LogP and Henry's Law constant
Partitioning behavior in multimedia environmental models

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